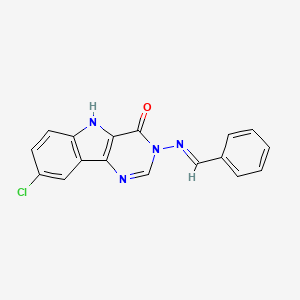![molecular formula C31H32N4O9 B11988754 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is a complex organic compound with the molecular formula C31H32N4O9 It is known for its unique structural features, which include multiple nitro groups and a benzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene typically involves multiple steps, starting from simpler precursor compounds. The general synthetic route includes the nitration of fluorene derivatives followed by the introduction of the benzylidene group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the alkylation of the benzylidene group with undecyloxy substituents under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general principles of large-scale organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to its production. The key challenges in industrial production would include the handling of hazardous reagents and the need for precise control over reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene has several scientific research applications, including:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialized chemicals and materials, such as dyes or pigments.
作用机制
The mechanism of action of 2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is largely dependent on its chemical structure. The nitro groups are strong electron-withdrawing groups, which can influence the reactivity of the benzylidene moiety. The undecyloxy substituent provides hydrophobic characteristics, which can affect the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as interaction with biological molecules in a sensing application or participation in charge-transfer complexes in materials science .
相似化合物的比较
Similar Compounds
- 2,4,5,7-tetranitro-9-[4-octyloxy)benzylidene]-9H-fluorene
- 9-benzylidene-2,4,5,7-tetranitro-9H-fluorene
- 9-(4-methoxy-benzylidene)-2,4,5,7-tetranitro-9H-fluorene
Uniqueness
2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene is unique due to its specific combination of nitro groups and the undecyloxy substituent. This combination imparts distinct electronic properties and hydrophobic characteristics, making it suitable for specialized applications in materials science and industrial processes .
属性
分子式 |
C31H32N4O9 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC 名称 |
2,4,5,7-tetranitro-9-[(4-undecoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C31H32N4O9/c1-2-3-4-5-6-7-8-9-10-15-44-24-13-11-21(12-14-24)16-25-26-17-22(32(36)37)19-28(34(40)41)30(26)31-27(25)18-23(33(38)39)20-29(31)35(42)43/h11-14,16-20H,2-10,15H2,1H3 |
InChI 键 |
RGVATEQXKGDQLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl 5-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11988677.png)
![2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B11988683.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11988684.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11988689.png)

![5-(2,5-dimethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11988707.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988721.png)
![N'-[(E)-(3,5-Ditert-butyl-4-methylphenyl)methylidene]-2-(2-methyl-1H-benzimidazol-1-YL)acetohydrazide](/img/structure/B11988724.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
